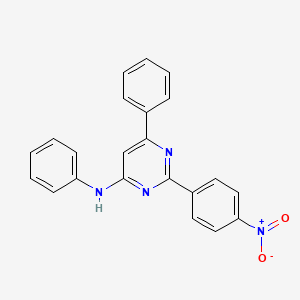

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitrophenyl group and two phenyl groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with benzyl cyanide under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Oxidation: The compound can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Reduction: 2-(4-aminophenyl)-N,6-diphenyl-4-pyrimidinamine

Substitution: Various nitro or halogenated derivatives

Oxidation: Quinone derivatives

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. A study outlined a method where 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one was reacted with guanidine carbonate in dimethylformamide at elevated temperatures. The resulting compound was characterized using various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values lower than that of standard chemotherapeutics like doxorubicin when tested against pancreatic and lung cancer cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. DPPH scavenging assays revealed that certain derivatives exhibit strong antioxidant activity, which may contribute to their therapeutic potential by mitigating oxidative stress in biological systems . This property is particularly important as oxidative stress is implicated in various diseases, including cancer.

Other Pharmacological Applications

Beyond anticancer and antioxidant activities, compounds containing nitrophenyl groups have been investigated for their roles as enzyme inhibitors and in treating cardiovascular diseases. The nitro group enhances the biological activity of the pyrimidine framework, making it a valuable moiety in drug design .

Case Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the cytotoxic effects of several pyrimidine derivatives on pancreatic cancer cell lines. The results indicated that among the tested compounds, those with a nitrophenyl substituent exhibited superior cytotoxicity compared to others. The study concluded that the incorporation of nitrophenyl groups into pyrimidine structures could enhance their efficacy as anticancer agents .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, various synthesized compounds were subjected to DPPH assays. The findings highlighted that certain derivatives showed significant radical scavenging activity at low concentrations, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine

- 4-nitrophenylchloroformate derivatives

- 4-nitrophenylsulfonylbenzamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both nitrophenyl and diphenyl groups attached to a pyrimidine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Activité Biologique

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The structure includes a nitrophenyl group and two phenyl substituents at the 4 and 6 positions of the pyrimidine ring, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route involves:

- Formation of the Pyrimidine Ring : Using guanidine derivatives and appropriate aldehydes or ketones.

- Substitution Reactions : Introducing the nitrophenyl group through electrophilic aromatic substitution.

The yield and purity of the synthesized compound are critical for ensuring reliable biological testing.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. Specifically, studies have shown that these compounds act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in regulating cell cycle progression and transcriptional elongation in cancer cells.

- Mechanism of Action : The inhibition of CDK9 leads to decreased phosphorylation of RNA polymerase II, resulting in reduced transcription of oncogenes.

- Case Study : A focused library of substituted N,6-diphenylpyrimidin-4-amines demonstrated selective inhibition against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising results in antimicrobial assays.

- Evaluation Methods : Standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests were employed to assess antibacterial and antifungal activities.

- Findings : The compound exhibited notable activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound. Studies indicate favorable absorption characteristics with moderate bioavailability. However, toxicity assessments revealed that some derivatives may exhibit mutagenic properties; thus, careful evaluation is necessary before clinical application .

Data Summary

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2/c27-26(28)19-13-11-17(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)23-18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDRXJACBQDOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.